molecular formula C8H17ClN2O B13612373 (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride

Cat. No.: B13612373
M. Wt: 192.68 g/mol
InChI Key: FAEGGPOBBAQDGF-UHFFFAOYSA-N
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Description

“(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride” is a heterocyclic organic compound belonging to the class of 4,5-dihydro-1,2-oxazole (dihydroisoxazole) derivatives. The molecule features a dihydrooxazole ring substituted with a tert-butyl group at the 3-position and a methanamine group at the 5-position, which is protonated as a hydrochloride salt. The tert-butyl group (C(CH₃)₃) is a bulky, electron-donating substituent that significantly influences the compound’s steric and electronic properties.

The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-4-6(5-9)11-10-7;/h6H,4-5,9H2,1-3H3;1H

InChI Key

FAEGGPOBBAQDGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(C1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazoline ring and methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride” with structurally related dihydrooxazole derivatives, highlighting key physicochemical and structural differences:

Compound Name Substituent Molecular Weight Molecular Formula PubChem CID Appearance Storage Evidence ID
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride (Target) 3-tert-butyl Inferred ~240–260 C₈H₁₇ClN₂O - - - -
[3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride 3-(4-biphenyl) 288.78 C₁₆H₁₆ClN₂O 75371568 Powder RT
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride 3-(3,4-dimethylphenyl) 240.73 C₁₂H₁₇ClN₂O 112756443 Powder RT
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride 3-methyl 150.61 C₅H₁₁ClN₂O - - -
[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride 3-(3-fluoro-4-methoxyphenyl) 260.69 C₁₁H₁₄ClFN₂O₂ - - -
(3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride 3-cyclopropyl 211.74 C₇H₁₂ClN₂O - - -
1-[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride 3-(methoxymethyl) 178.60 C₆H₁₁ClN₂O₂ - - Long-term storage

Key Observations:

Substituent Effects: Steric Bulk: The tert-butyl group in the target compound is bulkier than methyl, cyclopropyl, or aromatic substituents (e.g., 4-phenylphenyl). Electronic Effects: Electron-withdrawing groups (e.g., fluorine in [3-(3-fluoro-4-methoxyphenyl)-...]) may alter the oxazole ring’s electron density, affecting reactivity and binding interactions in biological systems.

Molecular Weight Trends: The tert-butyl derivative’s molecular weight (~240–260 g/mol) is comparable to the 3,4-dimethylphenyl analog (240.73 g/mol) but lower than the biphenyl-substituted variant (288.78 g/mol).

Structural Flexibility :

  • Smaller substituents (e.g., methyl or cyclopropyl) may allow greater conformational flexibility of the dihydrooxazole ring, influencing puckering dynamics (see Cremer-Pople parameters in ). The tert-butyl group, however, imposes rigidity due to steric hindrance.

Applications :

  • Compounds with aryl substituents (e.g., 4-phenylphenyl) are often explored for CNS drug candidates due to enhanced blood-brain barrier penetration.
  • Fluorinated derivatives (e.g., 3-fluoro-4-methoxyphenyl) are prioritized in medicinal chemistry for improved metabolic stability and target affinity.

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